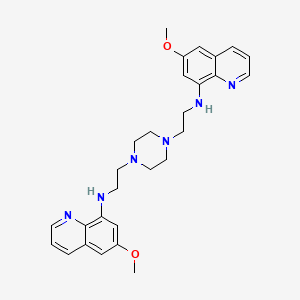
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline structure, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the piperazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the quinoline ring. Common reagents for these reactions include halogenating agents and nucleophiles.
Applications De Recherche Scientifique
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but its quinoline structure suggests it may interact with DNA or proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinidine: An antiarrhythmic agent that also contains a quinoline core.
Cinchonine: An alkaloid with antimalarial properties, structurally related to quinoline compounds.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse biological activities.
Propriétés
Numéro CAS |
49562-07-4 |
|---|---|
Formule moléculaire |
C28H34N6O2 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
6-methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine |
InChI |
InChI=1S/C28H34N6O2/c1-35-23-17-21-5-3-7-31-27(21)25(19-23)29-9-11-33-13-15-34(16-14-33)12-10-30-26-20-24(36-2)18-22-6-4-8-32-28(22)26/h3-8,17-20,29-30H,9-16H2,1-2H3 |
Clé InChI |
IBQRWZTXXRLMDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCN(CC3)CCNC4=C5C(=CC(=C4)OC)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


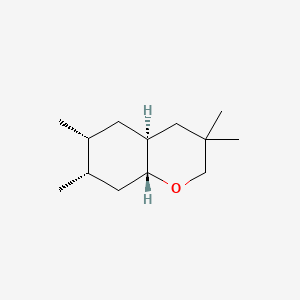


![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
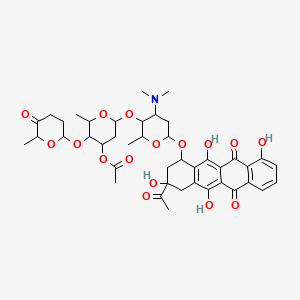
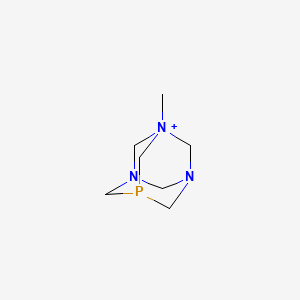
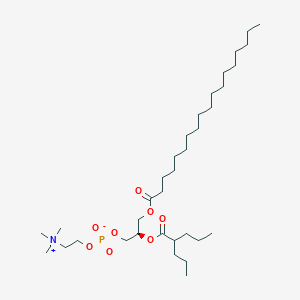
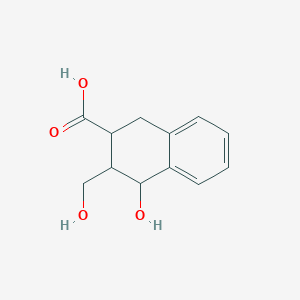
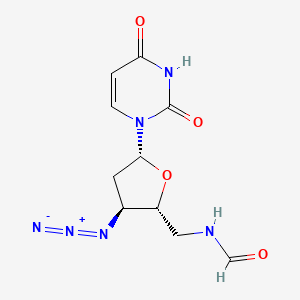
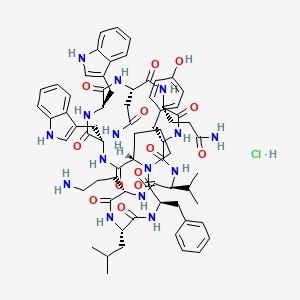
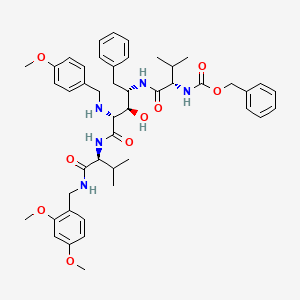
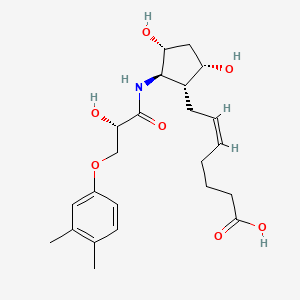
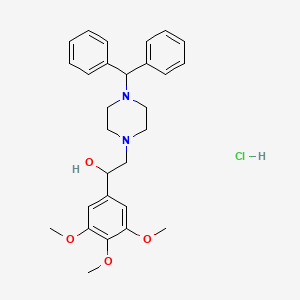
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
